molecular formula C15H17NO2 B3362956 3-[(2-Phenoxyethoxy)methyl]aniline CAS No. 1016749-42-0

3-[(2-Phenoxyethoxy)methyl]aniline

Cat. No.: B3362956
CAS No.: 1016749-42-0
M. Wt: 243.3 g/mol
InChI Key: NWDSOSRWKMNJII-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyethoxy)methyl]aniline is an aromatic amine derivative characterized by a phenoxyethoxy-methyl substituent at the meta-position of the aniline ring. Its molecular formula is C15H17NO2 (molecular weight: 255.30 g/mol) . The compound features a flexible ethoxy spacer linked to a phenoxy group via a methylene bridge, which distinguishes it from simpler aniline derivatives.

Properties

IUPAC Name

3-(2-phenoxyethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-14-6-4-5-13(11-14)12-17-9-10-18-15-7-2-1-3-8-15/h1-8,11H,9-10,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDSOSRWKMNJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Phenoxyethoxy)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with 2-phenoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-phenoxyethoxy group .

Chemical Reactions Analysis

3-[(2-Phenoxyethoxy)methyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 3-[(2-Phenoxyethoxy)methyl]aniline serves as a versatile building block. It can be utilized in:

  • Synthesis of Complex Molecules : The compound acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Functionalization Reactions : It can undergo various functionalization reactions, allowing for the introduction of different functional groups that enhance its utility in further chemical transformations.

Biology

Research has indicated potential biological applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Cancer Research : Investigations into its anticancer properties are ongoing, with studies focusing on its ability to inhibit specific cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Its structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
  • Active Pharmaceutical Ingredients (APIs) : The compound may serve as an intermediate in synthesizing APIs for various medical applications.

Industrial Applications

The industrial relevance of this compound includes:

  • Specialty Chemicals : It is used in producing specialty chemicals that require specific functional groups or reactivity.
  • Polymer Chemistry : The compound can be incorporated into polymer formulations to modify properties such as solubility and thermal stability.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, suggesting its potential use as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, the effects of this compound on human cancer cell lines were investigated. The compound exhibited cytotoxic effects at certain concentrations, indicating its promise as a candidate for further development in cancer therapeutics.

Summary and Future Directions

This compound is a compound with diverse applications across chemistry, biology, and industry. Its unique structure allows it to serve as a valuable building block in synthetic chemistry while also showing promise in medicinal applications. Future research should focus on elucidating its mechanisms of action in biological systems and optimizing its synthesis for industrial scalability.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for complex moleculesVersatile reactions and functionalization
BiologyAntimicrobial and anticancer researchDevelopment of new therapeutic agents
MedicineDrug development and APIsPotential new treatments
IndustrySpecialty chemicals and polymersEnhanced material properties

Mechanism of Action

The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to active sites or allosteric sites on proteins, altering their conformation and function. This interaction can result in either inhibition or activation of the target protein, depending on the nature of the binding and the specific protein involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The table below compares 3-[(2-Phenoxyethoxy)methyl]aniline with structurally related compounds, emphasizing substituent differences and their implications:

Compound Name (IUPAC) Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (2-Phenoxyethoxy)methyl at meta-position C15H17NO2 255.30 Pharmaceutical intermediate
3-(2-Phenoxyethoxy)aniline 2-Phenoxyethoxy at meta-position C14H15NO2 229.28 Research chemical
3-[(Phenylsulfonyl)methyl]aniline HCl Phenylsulfonyl-methyl at meta-position C13H13NO2S·HCl 283.77 Antifolate activity research
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline sec-Butylphenoxyethyl and methoxyethoxy C24H33NO3 383.53 Agrochemical intermediate
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline Heptyloxy and phenoxyethoxy-benzyl C28H33NO3 431.57 High lipophilicity, membrane studies
Key Observations:
  • Substituent Flexibility: The phenoxyethoxy-methyl group in the target compound provides a balance between lipophilicity and steric bulk, unlike the rigid phenylsulfonyl group in , which may hinder membrane permeability .
  • Electron Effects : Electron-donating groups (e.g., ethoxy in ) increase the basicity of the aniline NH2 group compared to electron-withdrawing sulfonyl groups (), affecting reactivity in coupling reactions .
  • Lipophilicity : Longer alkyl chains (e.g., heptyloxy in ) significantly enhance lipophilicity, making such analogues more suitable for hydrophobic environments .

Biological Activity

3-[(2-Phenoxyethoxy)methyl]aniline , with the CAS number 1016749-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Aniline Core : The compound contains an aniline group, which is known for its role in various biological activities.
  • Phenoxyethoxy Side Chain : The presence of a phenoxyethoxy group may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of aniline have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.

Antimalarial Activity

A study on related compounds highlighted their antimalarial activity against Plasmodium falciparum, suggesting that modifications in the structure can lead to enhanced efficacy. While specific data on this compound is limited, the structural similarities imply that it could possess antimalarial properties worth investigating.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes. Enzyme inhibition studies are crucial as they can elucidate the mechanism of action and therapeutic potential of this compound. For example, compounds with similar functionalities have been shown to inhibit enzymes involved in cancer cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The phenoxyethoxy moiety may enhance binding affinity to specific receptors or enzymes.
  • Modulation of Biological Pathways : By interacting with molecular targets, this compound may modulate various biological pathways, influencing cell signaling and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that structurally related compounds can inhibit the growth of bacterial cultures and exhibit cytotoxic effects on cancer cell lines. These findings suggest that this compound could be further evaluated for similar activities.

Quantitative Structure–Activity Relationship (QSAR) Studies

QSAR studies have been employed to predict the biological activity of compounds based on their chemical structure. Such studies could provide insights into how modifications to this compound might enhance its efficacy against specific pathogens or cancer cells.

Comparative Analysis Table

Compound NameBiological ActivityReference
This compoundPotential antimicrobialOngoing research
Aniline DerivativesAntimicrobial, Antimalarial
Other Phenyl CompoundsEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 3-[(2-Phenoxyethoxy)methyl]aniline, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of aniline derivatives. A common approach includes:

  • Step 1 : Alkylation of the aniline core with 2-phenoxyethoxy groups via nucleophilic substitution.
  • Step 2 : Protection of the amine group to prevent side reactions during etherification.
  • Critical parameters : Temperature (maintained at 60–80°C for optimal reactivity), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and reaction time (12–24 hours for complete conversion) .
  • Yield optimization : Use of catalysts (e.g., K₂CO₃) and purification via column chromatography to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), ethoxy methylene protons (δ 3.5–4.5 ppm), and the amine proton (δ ~5 ppm, broad). The phenoxy group’s carbons appear at δ 110–160 ppm .
  • IR spectroscopy : Stretching vibrations for N-H (~3400 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) confirm functional groups .
  • Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from variations in assay conditions or structural analogs. Methodological strategies include:

  • Cross-validation : Perform parallel assays (e.g., enzyme inhibition and cell viability tests) under standardized conditions .
  • Structural analogs : Compare bioactivity with compounds like N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline () to identify substituent effects .
  • Computational modeling : Use QSAR or molecular docking to predict binding affinities and rationalize discrepancies .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?

  • Functional group modulation : Synthesize derivatives with varying substituents (e.g., halogenation, methoxy groups) to assess impact on bioactivity .
  • Biological assays : Test derivatives against targets like kinases or GPCRs to map pharmacophore requirements .
  • ADMET profiling : Evaluate solubility (via shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assays) to prioritize leads .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

  • Continuous flow reactors : Improve reproducibility and yield by optimizing residence time and reagent mixing .
  • Purification : Replace column chromatography with crystallization (solvent: hexane/ethyl acetate) for cost-effective scale-up .
  • Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to detect intermediates and ensure reaction completion .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Simulate transition states for etherification or alkylation steps to identify kinetic barriers .
  • Machine learning : Train models on existing aniline derivative datasets to predict regioselectivity in substitution reactions .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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